Methyl imidazo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl imidazo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-10-6-7-4-2-3-5-11(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIISJDNVJWKNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2N1C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mg3N2-Assisted One-Pot Annulation Reaction
A notable method involves a magnesium nitride (Mg3N2)-assisted one-pot annulation reaction between 2-pyridyl ketones and ethyl glyoxylate (or methyl glyoxylate) to form 1,3-disubstituted imidazo[1,5-a]pyridines, including this compound derivatives.
- Substrates: 2-pyridyl phenyl ketone and methyl glyoxylate
- Catalyst: Mg3N2
- Solvents: Methanol (MeOH) or Ethanol (EtOH)
- Temperature: 25–75 °C
- Time: 12–24 hours
- Reaction type: Dehydrative annulation in an open flask or sealed tube
- The reaction proceeds smoothly without isolating intermediates.
- Yields improve with temperature increase and solvent choice.
- The method tolerates various substituents on the pyridyl ketone without significant yield loss.
- Scalable up to gram quantities.
| Entry | Solvent | Time (h) | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | MeOH | 24 | 25 | 40 | Open flask |
| 2 | EtOH | 24 | 25 | 48 | Open flask |
| 3 | MeOH | 24 | 60 | 54 | Open flask |
| 4 | EtOH | 24 | 75 | 63 | Open flask |
| 5 | EtOH | 12 | 25 | 65 | Sealed tube |
Note: Reaction conditions involve 1 mol each of ketone, Mg3N2, and methyl glyoxylate in 3 mL solvent.
Cyclocondensation and Cycloaddition Approaches
Recent reviews highlight that imidazo[1,5-a]pyridines can be synthesized via cyclocondensation of 2-aminomethylpyridines with aldehydes or α-ketoesters like methyl glyoxylate. These methods typically involve:
- Condensation of 2-aminomethylpyridine derivatives with methyl glyoxylate under acidic or catalytic conditions.
- Cyclization through intramolecular nucleophilic attack forming the fused imidazo ring.
- Use of microwave irradiation or conventional heating to accelerate reactions.
These approaches provide broad substrate scope and moderate to excellent yields.
Metal-Free Synthesis Using Elemental Sulfur
A metal-free synthetic route involves the reaction of 2-aminopyridines with α-bromoesters (such as ethyl bromoacetate) and elemental sulfur to form imidazo[1,5-a]pyridine carboxylates. This method avoids transition metals and relies on sulfur as a green reagent.
Ritter-Type Reaction Catalyzed by Bismuth(III) Trifluoromethanesulfonate
A novel and strategic methodology uses a Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) with para-toluenesulfonic acid (p-TsOH·H2O) to synthesize imidazo[1,5-a]pyridines including methyl carboxylate derivatives.
- Reaction of benzylic alcohol precursors with acetonitrile in the presence of Bi(OTf)3 and p-TsOH·H2O.
- Conducted in 1,2-dichloroethane (DCE) at 150 °C overnight in a sealed tube.
- Workup involves quenching with saturated sodium bicarbonate and extraction.
- Purification via silica gel chromatography.
Yields range from moderate to excellent depending on substrate.
Other Synthetic Routes
- Two-step synthesis from picolinic esters under microwave irradiation.
- Reaction of 1,1-dibromo-1-alkenes with 2-aminomethylpyridines.
- Use of triphosgene or thiophosgene with 2-aminomethylpyridines for direct access to 3-substituted imidazo[1,5-a]pyridines.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Substrates | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Mg3N2-Assisted One-Pot Annulation | 2-pyridyl ketone + methyl glyoxylate | 25–75 °C, 12–24 h, MeOH/EtOH | 40–65 | One-pot, scalable, mild conditions | Moderate reaction time |
| Cyclocondensation | 2-aminomethylpyridine + aldehydes/esters | Acidic, microwave or reflux | Moderate to high | Broad substrate scope | Requires specific catalysts |
| Metal-Free with Elemental Sulfur | 2-aminopyridine + α-bromoester + sulfur | Room temp to reflux, chromatography | 70–85 | Metal-free, green chemistry | Purification needed |
| Ritter-Type (Bi(OTf)3 catalyzed) | Benzylic alcohol + acetonitrile | 150 °C, sealed tube, overnight | Moderate to excellent | High efficiency, novel catalyst | High temperature, sealed tube |
| Triphosgene/Thiophosgene Route | 2-aminomethylpyridines + triphosgene | Reflux or microwave | Good | Direct substitution | Toxic reagents |
Chemical Reactions Analysis
Decarboxylative Cyclization Reactions
Copper-catalyzed decarboxylative cyclization reactions enable the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines. For example, reacting α-amino acids with 2-benzoylpyridines in the presence of CuI/I₂ yields derivatives with excellent efficiency:
| Substrate | Catalyst System | Yield (%) | Product |
|---|---|---|---|
| Glycine derivatives | CuI/I₂ | 85–90 | 1,3-Disubstituted imidazo[1,5-a]pyridines |
| Phenylalanine derivatives | CuI/I₂ | 88 | 1,3-Diaryl-substituted derivatives |
This method provides rapid access to structurally diverse analogs .
Three-Component Coupling Reactions
A three-component reaction involving substituted picolinaldehydes, amines, and formaldehyde generates imidazo[1,5-a]pyridinium ions. Key conditions include:
-
Catalyst : Copper(I) salts
-
Oxidant : Molecular oxygen
-
Temperature : 80–100°C
Typical yields exceed 75%, with electron-deficient aldehydes showing higher reactivity .
Ester Functional Group Transformations
The methyl ester group undergoes hydrolysis, amidation, and transesterification:
Hydrolysis to Carboxylic Acid
-
Reagent : KMnO₄ in acidic/basic media
-
Product : Imidazo[1,5-a]pyridine-3-carboxylic acid (yield: 70–85%).
Amidation
-
Reagent : Primary/secondary amines
-
Conditions : Room temperature, DMF solvent
-
Product : Carboxamide derivatives (e.g., IMID 1/2 inhibitors, yield: 65–80%) .
Transesterification
-
Reagent : Alcohols (e.g., ethanol, isopropanol)
-
Catalyst : Acidic or basic conditions
Annulation and Cyclization Strategies
Mg₃N₂-assisted annulation with 2-pyridyl ketones and aldehydes produces functionalized imidazo[1,5-a]pyridines. Representative data:
| Aldehyde | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ethyl glyoxylate | 4 | 92 |
| Benzaldehyde | 5.5 | 83 |
| 4-Nitrobenzaldehyde | 3 | 88 |
This method tolerates electron-withdrawing and donating substituents .
Substitution Reactions
The ester group participates in nucleophilic substitution:
Nucleophilic Acyl Substitution
-
Reagent : Thiols or amines
-
Conditions : Base (e.g., NaOH), polar aprotic solvent
-
Product : Thioesters or amides (yield: 70–78%).
Halogenation
-
Reagent : PCl₅ or SOCl₂
-
Product : Acid chloride intermediate (used for further derivatization).
Oxidation
-
Reagent : CrO₃/H₂SO₄
-
Product : Ketones or carboxylic acids (yield: 60–75%).
Reduction
-
Reagent : H₂/Pd-C
-
Product : Alcohols (yield: 65–80%).
Key Mechanistic Insights
Scientific Research Applications
Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. It features a methyl group at the 8-position of the imidazo ring and a carboxylate ester at the 3-position. This compound is of interest in both pharmaceutical and agrochemical research because of its structural complexity and potential biological activities.
Potential Applications
Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate and similar compounds have potential applications in pharmaceutical development and as agricultural chemicals. Compounds within the imidazo[1,5-a]pyridine class have exhibited a range of biological activities.
Pharmaceutical Development Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate can be used as a scaffold for designing new drugs targeting various diseases, particularly cancer. Imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and screened against Mycobacterium tuberculosis H37Rv . Some of these agents had minimum inhibitory concentrations of ≤1 μM against replicating bacteria, and some had MIC values ≤0.006 μM . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Agrochemicals Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate may have applications as an agricultural chemical.
Interaction Studies Interaction studies that involve methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate focus on its binding affinity and inhibitory effects on various biological targets. These studies are essential for understanding how this compound can be effectively utilized in therapeutic contexts.
Organic Light-Emitting Diodes Derivatives of imidazo[1,5-a]pyridine have applications in organic light-emitting diodes (OLED) .
Mechanism of Action
The mechanism of action of methyl imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, some imidazo[1,5-a]pyridine derivatives inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, these compounds may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Variation in Ester Groups
Ethyl Imidazo[1,5-a]pyridine-3-carboxylate (CAS 81803-60-3)
- Structural Difference : Ethyl ester instead of methyl at position 3.
- Properties : Higher molecular weight (190.199 g/mol vs. 176.17 g/mol for methyl ester) and increased lipophilicity, which may influence solubility and bioavailability .
- Applications : Similar intermediate uses in Suzuki couplings and amide formations .
Lithium Imidazo[1,5-a]pyridine-3-carboxylate Derivatives
- Examples : Compounds 31–33 ().
- Structural Difference : Carboxylate salt form (lithium) instead of ester.
- Properties : Enhanced water solubility due to ionic character, facilitating use in aqueous-phase reactions.
- Synthesis : Derived from ethyl esters via hydrolysis and lithiation, achieving yields >90% .
Substituents on the Imidazo[1,5-a]pyridine Core
6-Substituted Derivatives
1-Substituted Derivatives
Heterocyclic Analogues with Carboxylate Groups
Pyrazolo[1,5-a]pyridine-3-carboxylates
Imidazo[1,2-b]pyridazine-6-carboxylates
Key Data Tables
Table 1: Comparison of Imidazo[1,5-a]pyridine-3-carboxylate Derivatives
Biological Activity
Methyl imidazo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can modulate the activity of various enzymes and receptors, which may lead to therapeutic effects in different biological contexts. For instance, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various signaling pathways related to cancer and neurodegenerative diseases .
Antitumor Activity
Recent studies have highlighted the antitumor potential of methyl imidazo[1,5-a]pyridine derivatives. For example, compounds derived from this scaffold have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). These compounds exhibited enhanced DNA binding ability and induced apoptosis through mechanisms involving the upregulation of proteins such as p53 and γ-H2AX .
Antimycobacterial Activity
Methyl imidazo[1,5-a]pyridine-3-carboxamide derivatives have shown promising activity against Mycobacterium tuberculosis. In vitro studies indicated that several synthesized compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.006 μM, surpassing the potency of existing clinical candidates . This suggests a potential application in developing new antituberculosis agents.
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications influence biological activity. For instance, variations in substitution patterns on the imidazo[1,5-a]pyridine core can significantly affect the compound's potency and selectivity towards specific targets. Table 1 summarizes some key SAR findings related to methyl imidazo[1,5-a]pyridine derivatives:
| Compound | Substitution Pattern | Antitumor Activity (IC50) | Antimycobacterial Activity (MIC) |
|---|---|---|---|
| 13f | -COOH | 2 μM | 12.5 μg/mL |
| 13g | -OCH3 | 4 μM | 0.006 μM |
| IMID 1 | -NH2 | Nanomolar | Not tested |
Study on Antitumor Activity
In a notable study, a series of imidazo[1,5-a]pyridine-PBD conjugates were synthesized and evaluated for their antitumor activity against MCF-7 cells. The results indicated that compounds with specific substitutions not only inhibited cell proliferation but also caused cell cycle arrest at the G2/M phase . This highlights the potential of these compounds in cancer therapeutics.
Study on Antimycobacterial Activity
A comprehensive evaluation of imidazo[1,5-a]pyridine-3-carboxamide derivatives revealed their effectiveness against Mycobacterium tuberculosis. The study demonstrated that certain compounds had MIC values significantly lower than established treatments, suggesting their potential as new antituberculosis drugs .
Q & A
Q. What are the established synthetic routes for Methyl imidazo[1,5-a]pyridine-3-carboxylate?
The synthesis typically involves multi-step protocols. A key intermediate, imidazo[1,5-a]pyridine-3-carbaldehyde, is synthesized via the Vilsmeier-Haack reaction using DMF and POCl₃ on the parent heterocycle . Subsequent bromination with N-bromosuccinimide (NBS) in DMF introduces functional handles for cross-coupling (e.g., Suzuki-Miyaura reactions with boronic acids). Final esterification or transesterification yields the methyl carboxylate derivative. Optimization focuses on controlling electrophilic substitution positions and minimizing side reactions .
Q. How is the structural integrity of this compound confirmed?
Characterization employs:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton coupling patterns.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation pathways.
- X-ray crystallography (if single crystals are obtainable) to resolve regiochemistry and stereoelectronic effects .
Q. What safety precautions are critical when handling this compound?
Based on analogous imidazo-pyridine derivatives:
Q. Which solvents and catalysts are optimal for functionalizing the imidazo-pyridine core?
Polar aprotic solvents (DMF, DMSO) enhance solubility during electrophilic substitution. For cross-coupling:
- Suzuki reactions : Pd(PPh₃)₄ catalyst with Cs₂CO₃ base in DMF at 80–100°C .
- Knoevenagel condensation : Base-catalyzed (e.g., piperidine) in ethanol or THF for carboxylate derivatization .
Advanced Research Questions
Q. How can reaction yields for intermediates like 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde be improved?
- Catalyst screening : Test Pd(II)/Pd(0) systems (e.g., PdCl₂ vs. Pd(OAc)₂) to enhance coupling efficiency.
- Solvent optimization : Replace DMF with DMA or NMP to reduce byproduct formation.
- Temperature control : Lower reaction temperatures (e.g., 0–25°C) during bromination to suppress polybrominated products .
Q. What strategies address contradictions in reported biological activities of imidazo-pyridine derivatives?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methyl with trifluoromethyl) to isolate pharmacophoric motifs .
- Targeted assays : Use kinase profiling (e.g., CDK2 inhibition ) or antimicrobial screens (e.g., MIC against S. aureus) to clarify mechanisms .
Q. How can computational methods guide derivative design for G-quadruplex DNA targeting?
- Molecular docking : Simulate interactions between the carboxylate moiety and c-MYC promoter G-quadruplex grooves.
- QSAR modeling : Correlate logP values (e.g., 1.12 for methyl esters ) with cellular permeability and binding affinity .
Q. What analytical techniques resolve regiochemical ambiguity in Friedländer condensation products?
- NOESY NMR : Detect spatial proximity between protons on adjacent rings to confirm cyclization sites.
- LC-MS/MS : Monitor reaction intermediates in real-time to identify kinetic vs. thermodynamic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
